N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C16H17N3O2S It is known for its unique structure, which includes a hydrazino group, a sulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the condensation of 4-methylbenzaldehyde with hydrazine sulfate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Key molecular targets include enzymes involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-((2-(4-Nitrobenzylidene)hydrazino)sulfonyl)phenyl)acetamide: Contains a nitro group, which alters its chemical properties and biological activity.
N-(4-((2-(4-Chlorobenzylidene)hydrazino)sulfonyl)phenyl)acetamide:
Uniqueness
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
CAS No. |
5462-43-1 |
---|---|
Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[4-[[(E)-(4-methylphenyl)methylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O3S/c1-12-3-5-14(6-4-12)11-17-19-23(21,22)16-9-7-15(8-10-16)18-13(2)20/h3-11,19H,1-2H3,(H,18,20)/b17-11+ |
InChI Key |
UHMNRYFLNGLFBV-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.